molecular formula C5H16Cl2N2 B13850123 (1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride

(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride

Cat. No.: B13850123
M. Wt: 175.10 g/mol
InChI Key: XBNXYRJEGDOWIL-UHFFFAOYSA-N
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Description

(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride is a chemical compound with the molecular formula C5H14N2·2HCl. It is a useful research chemical, particularly in the preparation of heterocyclic urea derivatives for inhibiting bacterial DNA gyrase or bacterial topoisomerase IV .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride typically involves the reaction of dimethylamine with 1-chloropropan-2-amine in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH.

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and various substituted derivatives, which can be used in further chemical synthesis or as intermediates in pharmaceutical production.

Scientific Research Applications

(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

    (1-Aminopropan-2-yl)dimethylamine: The base compound without the hydrochloride groups.

    N,N-Dimethylpropane-1,2-diamine: A similar compound with a different substitution pattern.

Uniqueness

(1-Aminopropan-2-yl)dimethylamine bis-Hydrochloride is unique due to its dual hydrochloride groups, which enhance its solubility and stability. This makes it particularly useful in aqueous reactions and biological studies .

Properties

Molecular Formula

C5H16Cl2N2

Molecular Weight

175.10 g/mol

IUPAC Name

2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C5H14N2.2ClH/c1-5(4-6)7(2)3;;/h5H,4,6H2,1-3H3;2*1H

InChI Key

XBNXYRJEGDOWIL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)N(C)C.Cl.Cl

Origin of Product

United States

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